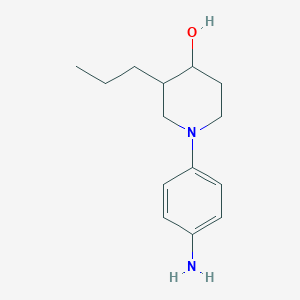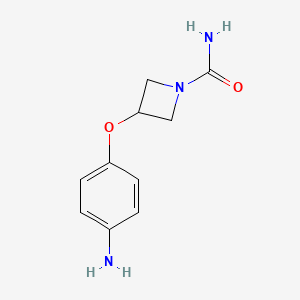
3-(4-Aminofenoxi)azetidina-1-carboxamida
Descripción general
Descripción
APAC is a chemical compound that has gained significant attention in the field of chemistry. It has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 g/mol.
Synthesis Analysis
Azetidines, the class of compounds to which APAC belongs, have been synthesized through various methods, including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation . A recent review provides an overview of the synthesis, reactivity, and application of azetidines .Molecular Structure Analysis
The molecular structure of APAC consists of a four-membered azetidine ring with an aminophenoxy group at the 3-position and a carboxamide group at the 1-position.Chemical Reactions Analysis
Azetidines are known for their unique reactivity, driven by a considerable ring strain . This ring strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .Aplicaciones Científicas De Investigación
Reacciones de cicloadición para la síntesis de azetidinas
Las azetidinas, incluidos compuestos como 3-(4-Aminofenoxi)azetidina-1-carboxamida, a menudo se sintetizan mediante reacciones de cicloadición [2+2]. Este método ha sido uno de los avances significativos en los últimos años, permitiendo la creación de anillos de azetidina con alta tensión, que son intermediarios útiles en diversas aplicaciones sintéticas .
Aplicaciones de azetidinas metaladas
Las azetidinas metaladas han visto un aumento de las aplicaciones debido a su reactividad. Sirven como intermediarios en la síntesis de moléculas más complejas y se han utilizado en el desarrollo de nuevas reacciones que aprovechan sus propiedades químicas únicas .
Funcionalización C(sp3)–H
La funcionalización práctica C(sp3)–H utilizando azetidinas ha sido un área de enfoque, lo que permite la modificación de los enlaces carbono-hidrógeno para crear nuevos enlaces y grupos funcionales. Esta aplicación es crucial en la química medicinal para modificar los farmacóforos .
Apertura con nucleófilos de carbono
Las azetidinas como This compound se pueden abrir fácilmente con nucleófilos de carbono. Esta reacción es valiosa para crear nuevos enlaces carbono-carbono y se ha aplicado en la síntesis de varios compuestos orgánicos .
Síntesis de polímeros
Las azetidinas han encontrado su camino en la síntesis de polímeros, donde sus anillos tensos se pueden abrir para crear polímeros con propiedades únicas. Esta aplicación es significativa para desarrollar nuevos materiales con características específicas .
Inhibición de STAT3
Se han optimizado amidas de azetidina específicas para que actúen como potentes inhibidores de STAT3 de molécula pequeña, que son cruciales en la investigación y terapia del cáncer. Estos inhibidores pueden tener potencias submicromolares y son significativos en el desarrollo de nuevos fármacos anticancerígenos .
Actividades antifúngicas/antioomiceticas
Se han diseñado y sintetizado nuevos derivados de azetidina con fragmentos de carboxamida que exhiben actividades antifúngicas y antioomiceticas. Estos compuestos se evalúan contra diversos hongos/oomicetos fitopatógenos, lo que indica su posible uso en la agricultura y la medicina .
Direcciones Futuras
Azetidines, including APAC, have been gaining attention in the field of organic synthesis and medicinal chemistry . They are used in drug discovery, polymerization, and as chiral templates . The future of azetidines lies in further exploring their unique reactivity and developing new synthetic methodologies .
Mecanismo De Acción
Target of Action
The primary target of 3-(4-Aminophenoxy)azetidine-1-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth and differentiation, inflammation, and immune responses .
Mode of Action
3-(4-Aminophenoxy)azetidine-1-carboxamide interacts with STAT3 by inhibiting its activity. It binds to STAT3 with high affinity, as confirmed by isothermal titration calorimetry analysis . This binding disrupts the formation of STAT3:STAT3 dimers, a crucial step in the activation of STAT3 .
Biochemical Pathways
The inhibition of STAT3 by 3-(4-Aminophenoxy)azetidine-1-carboxamide affects various biochemical pathways. STAT3 is involved in many cellular processes, including cell growth and differentiation, inflammation, and immune responses . By inhibiting STAT3, the compound can disrupt these processes.
Pharmacokinetics
The compound’s potency against stat3 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of STAT3 by 3-(4-Aminophenoxy)azetidine-1-carboxamide has several molecular and cellular effects. It inhibits constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells . Furthermore, treatment of breast cancer cells with this compound inhibits cell growth, colony survival, and induces apoptosis .
Análisis Bioquímico
Biochemical Properties
3-(4-Aminophenoxy)azetidine-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as STAT3, which is involved in cell signaling pathways . The compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation. This interaction disrupts the STAT3 signaling pathway, which is crucial for cell growth and differentiation.
Cellular Effects
The effects of 3-(4-Aminophenoxy)azetidine-1-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of STAT3 by 3-(4-Aminophenoxy)azetidine-1-carboxamide leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound affects gene expression by altering the transcriptional activity of STAT3 target genes, which are involved in various cellular processes such as inflammation and immune response.
Molecular Mechanism
At the molecular level, 3-(4-Aminophenoxy)azetidine-1-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the SH2 domain of STAT3, inhibiting its phosphorylation and dimerization . This inhibition prevents STAT3 from translocating to the nucleus and binding to DNA response elements, thereby blocking the transcription of target genes. The compound’s ability to inhibit STAT3 activity makes it a promising candidate for developing novel anticancer therapeutics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Aminophenoxy)azetidine-1-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to 3-(4-Aminophenoxy)azetidine-1-carboxamide has been observed to result in sustained inhibition of STAT3 activity and prolonged effects on cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 3-(4-Aminophenoxy)azetidine-1-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits STAT3 activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without inducing toxicity.
Metabolic Pathways
3-(4-Aminophenoxy)azetidine-1-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s metabolism may involve enzymatic modifications that affect its stability and activity . These metabolic pathways can impact the compound’s efficacy and potential side effects, making it essential to understand its metabolic profile for therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(4-Aminophenoxy)azetidine-1-carboxamide within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells . These interactions influence the compound’s accumulation in target tissues and its overall bioavailability, affecting its therapeutic potential.
Subcellular Localization
3-(4-Aminophenoxy)azetidine-1-carboxamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Propiedades
IUPAC Name |
3-(4-aminophenoxy)azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-7-1-3-8(4-2-7)15-9-5-13(6-9)10(12)14/h1-4,9H,5-6,11H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUSVKMAZJVBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


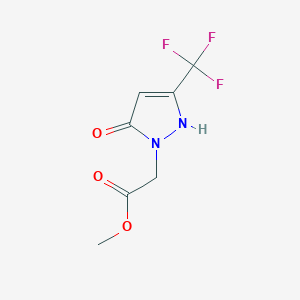
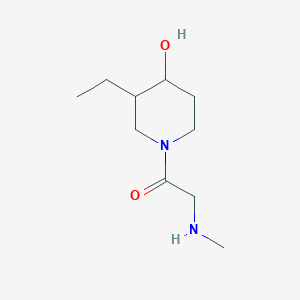
![Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone](/img/structure/B1491263.png)
![3-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491266.png)
![2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491267.png)
![2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491268.png)
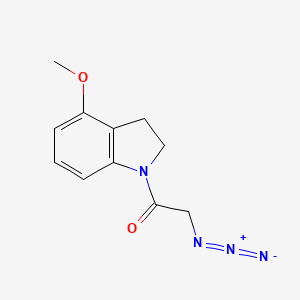


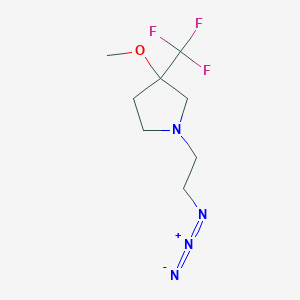
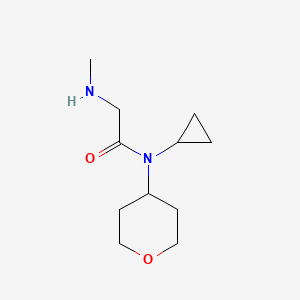
![8-(3-Aminopropyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491277.png)
![(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491281.png)
